molecular formula C16H20N2O3 B13036180 (R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(R)-N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13036180
M. Wt: 288.34 g/mol
InChI Key: ZEUBGTOYFVMHLA-INIZCTEOSA-N
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Description

®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of a suitable naphthalene derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or rhodium to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Techniques such as microwave-assisted synthesis and the use of nanocatalysts can be employed to scale up the production while maintaining the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium, rhodium, hydrogen gas, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the spirocyclic structure .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

Chemistry

In chemistry, ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, making it useful for studying biological pathways .

Medicine

In medicine, ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide shows promise as a therapeutic agent. It has been investigated for its potential anticancer properties and its ability to modulate specific molecular targets .

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of ®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival . This modulation can lead to the inhibition of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-Hydroxy-1’-methyl-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is unique due to its spirocyclic structure, which imparts distinct pharmacological properties. Unlike simpler piperidine derivatives, this compound can interact with a broader range of molecular targets, making it more versatile in therapeutic applications .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

(6R)-N-hydroxy-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-18-8-2-6-16(15(18)20)7-5-11-9-12(14(19)17-21)3-4-13(11)10-16/h3-4,9,21H,2,5-8,10H2,1H3,(H,17,19)/t16-/m0/s1

InChI Key

ZEUBGTOYFVMHLA-INIZCTEOSA-N

Isomeric SMILES

CN1CCC[C@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO

Canonical SMILES

CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO

Origin of Product

United States

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